molecular formula C21H20N2O6 B15099952 ethyl 4-({[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl](pyridin-2-yl)methyl}amino)benzoate

ethyl 4-({[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl](pyridin-2-yl)methyl}amino)benzoate

Cat. No.: B15099952
M. Wt: 396.4 g/mol
InChI Key: LKVSNFRGCRPUIX-UHFFFAOYSA-N
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Description

Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate is a complex organic compound that features a combination of pyran, pyridine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate can be achieved through a multi-step process involving the formation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can yield primary or secondary alcohols .

Scientific Research Applications

Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-3-({[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoate): Similar structure but with a pyrimidine ring instead of a pyran ring.

    Ethyl 4-amino benzoate: Lacks the pyran and pyridine moieties, making it less complex.

Uniqueness

Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate is unique due to its combination of pyran, pyridine, and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate is a complex organic compound that has garnered attention in various fields of biological research. This compound features a unique structure combining pyridine and pyran moieties, which may contribute to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate is C₁₈H₁₈N₂O₅. The compound consists of:

  • Pyran ring : Contributes to its potential biological activity.
  • Pyridine moiety : Known for its role in various pharmacological applications.

Synthesis

The synthesis of ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyran ring : Utilizing appropriate aldehydes and ketones.
  • Introduction of the pyridine moiety : Achieved through nucleophilic substitution reactions.
  • Final esterification : Ethanol is used to form the ethyl ester.

Antimicrobial Properties

Research indicates that compounds similar to ethyl 4-({3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}amino)benzoate exhibit significant antimicrobial activity. For instance, derivatives containing hydroxymethyl and pyridine functionalities have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
Ethyl 4-{...}S. aureus, E. coli
Similar Pyridine DerivativesVarious Pathogens

Anti-inflammatory Effects

Studies have suggested that compounds with similar structures possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This can be particularly relevant in conditions such as arthritis and other inflammatory diseases .

Cytotoxicity

The cytotoxic effects of ethyl 4-{...} have been evaluated in vitro against several cancer cell lines. The presence of the pyridine ring appears to enhance cytotoxicity, making it a candidate for further investigation in cancer therapeutics .

The biological activity of ethyl 4-{...} is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism and inflammation.
  • Receptor Interaction : The ability of the compound to bind to specific receptors may modulate cellular signaling pathways, leading to reduced inflammation or enhanced apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited a dose-dependent response against E. coli, with IC50 values comparable to standard antibiotics .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on human breast cancer cells, revealing that modifications in the structure influenced potency, with specific substitutions enhancing activity .

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 4-[[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-pyridin-2-ylmethyl]amino]benzoate

InChI

InChI=1S/C21H20N2O6/c1-2-28-21(27)13-6-8-14(9-7-13)23-18(16-5-3-4-10-22-16)20-19(26)17(25)11-15(12-24)29-20/h3-11,18,23-24,26H,2,12H2,1H3

InChI Key

LKVSNFRGCRPUIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(C(=O)C=C(O3)CO)O

Origin of Product

United States

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